molecular formula C11H13FN2O2 B2544930 2-Fluoro-4-piperazinobenzoic Acid CAS No. 1121613-69-1; 885959-44-4

2-Fluoro-4-piperazinobenzoic Acid

Cat. No.: B2544930
CAS No.: 1121613-69-1; 885959-44-4
M. Wt: 224.235
InChI Key: JZTCFAZOXFQJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-piperazinobenzoic Acid (referred to as AS99379 in some drug discovery contexts) is a fluorinated benzoic acid derivative featuring a piperazine substituent at the 4-position of the aromatic ring. It is primarily utilized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly in the development of kinase inhibitors or GPCR-targeting agents .

Properties

IUPAC Name

2-fluoro-4-piperazin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-10-7-8(1-2-9(10)11(15)16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTCFAZOXFQJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences :

  • Functionality : The Fmoc group in Compound A enables its use in SPPS as a temporary protecting group, whereas the fluorine in the target compound may enhance electronic effects for target binding .
  • Solubility : The benzoic acid backbone of the target compound likely improves aqueous solubility compared to the bulkier Fmoc-protected acetic acid derivative.
  • Synthetic Utility: Compound A is specialized for peptide chemistry, while this compound serves as a versatile intermediate in small-molecule drug design .

Compound B: 4-Piperazinobenzoic Acid (Unfluorinated Analog)

Structural Features :

  • Lacks the fluorine atom at the 2-position.
  • Shares the benzoic acid and piperazine moieties.
Property This compound 4-Piperazinobenzoic Acid
Electron-Withdrawing Groups Fluorine (σₚ = +0.06) None
pKa (Carboxylic Acid) ~2.8 (estimated) ~4.2 (literature value)
Metabolic Stability Higher (due to fluorine) Lower

Key Differences :

  • Electronic Effects : Fluorine’s electron-withdrawing nature lowers the pKa of the carboxylic acid group in the target compound, enhancing ionization and solubility at physiological pH.
  • Bioactivity : Fluorination can improve binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to the unfluorinated analog.

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